molecular formula C9H6N2O B1350192 7-Cyanooxindole CAS No. 380427-40-7

7-Cyanooxindole

Cat. No.: B1350192
CAS No.: 380427-40-7
M. Wt: 158.16 g/mol
InChI Key: SYZZMPZKZBRDNH-UHFFFAOYSA-N
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Description

7-Cyanooxindole is a heterocyclic compound with the molecular formula C9H6N2O . It has an average mass of 158.157 Da and a mono-isotopic mass of 158.048019 Da .


Synthesis Analysis

One reported method for synthesizing this compound involves the cyanocarbonation/hydrogenation of 7-formyl indole. This process efficiently produces this compound in good yields and can be scaled up for larger quantities, making it an attractive method for research purposes.


Molecular Structure Analysis

This compound contains a total of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 nitrile (aromatic) .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 390.5±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.0±3.0 kJ/mol and a flash point of 190.0±27.9 °C . The index of refraction is 1.633, and the molar refractivity is 42.3±0.4 cm3 .

Scientific Research Applications

Fluorescence Properties for Hydration Sensing

7-Cyanooxindole has been identified as a sensitive fluorescence probe of hydration, offering insights into microheterogeneity within binary solvent systems. Its fluorescence properties, including intensity, peak wavelength, and lifetime, vary significantly with the water content, highlighting its potential as a tool for studying biological and chemical processes involving hydration and dehydration. The fluorescence intensity of this compound increases over ten times upon transitioning from a hydrated to a dehydrated environment, making it a potent indicator for various hydration states (Mukherjee et al., 2018).

Antitumor Activity

Research into the antitumor activities of this compound derivatives has shown promising results. A specific spiro-oxindole compound was synthesized demonstrating properties against a range of tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. This compound, through Density Functional Theory (DFT) studies, supports the stereochemical selectivity of its reaction and has potential implications for cancer treatment (Girgis et al., 2015).

Synthetic Approaches for Medicinal Chemistry

The versatility of this compound and its derivatives in medicinal chemistry research has been highlighted through various synthetic approaches. Techniques for creating diversely functionalized indoles, including 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, showcase the compound's role as a valuable intermediate in the development of pharmaceutical agents. These methods provide scalable routes for the synthesis of indoles, crucial for further medicinal exploration (Grant et al., 2011).

Electrosynthesis and Electrochemical Applications

The development of poly(5-cyanoindole) through electrospinning into fibers for use as cathode active materials in secondary battery systems represents an innovative application of cyanoindole derivatives. This research aims to develop an aqueous zinc/polymer battery system, leveraging the advantageous properties of poly(5-cyanoindole), such as good thermal stability and high conductivity. The electrochemical properties of these materials offer potential improvements in energy storage technology, highlighting the broad applicability of this compound derivatives beyond the pharmaceutical realm (Cai et al., 2015).

Safety and Hazards

For safety, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

7-Cyanooxindole plays a significant role in biochemical reactions, particularly as a fluorescence probe. Its fluorescence properties, including intensity, peak wavelength, and lifetime, are sensitive to the hydration state of its environment. This makes it a valuable tool for monitoring biological and chemical processes involving dehydration or hydration . In biochemical reactions, this compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amino acid fluorophores, allowing for selective excitation of its fluorescence in the presence of naturally occurring amino acids .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by acting as a sensitive fluorescence probe, which can be used to study cellular hydration states. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the microheterogeneity of cellular environments . The ability of this compound to reveal the hydration state of cells makes it a valuable tool in understanding cellular processes at a molecular level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its fluorescence properties. The compound’s fluorescence intensity increases significantly upon transitioning from a hydrated to a dehydrated environment. Additionally, its peak wavelength shifts, and its fluorescence decay lifetime increases, allowing for the distinction between differently hydrated environments . These properties enable this compound to serve as a sensitive probe for studying molecular interactions and environmental changes within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, particularly in terms of its stability and degradation. The compound’s fluorescence properties remain stable over a range of hydration states, making it a reliable tool for long-term studies. Its fluorescence intensity, peak wavelength, and decay lifetime can vary depending on the specific environmental conditions, such as the composition of water-organic solvent mixtures . These temporal effects are crucial for understanding the long-term impact of this compound on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively serve as a fluorescence probe without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . Understanding the dosage effects of this compound is essential for its safe and effective application in biochemical and pharmacological research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can affect its stability and degradation, impacting its overall metabolic profile

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for its effective application in biochemical studies.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell, impacting its overall biochemical properties

Properties

IUPAC Name

2-oxo-1,3-dihydroindole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-7-3-1-2-6-4-8(12)11-9(6)7/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZZMPZKZBRDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C#N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378398
Record name 7-Cyanooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380427-40-7
Record name 7-Cyanooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2,3-dihydro-1H-indole-7-carbonitrile
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